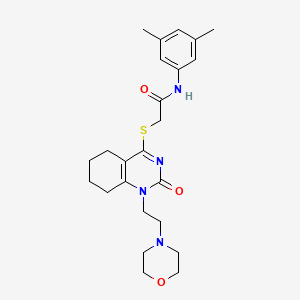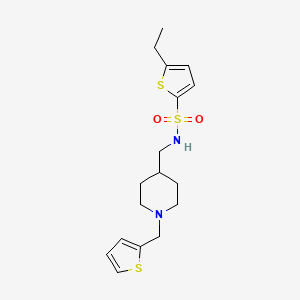![molecular formula C13H17NO3 B3016482 4-[(2-Phenylethyl)carbamoyl]butanoic acid CAS No. 119627-14-4](/img/structure/B3016482.png)
4-[(2-Phenylethyl)carbamoyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2-Phenylethyl)carbamoyl]butanoic acid” is a compound that belongs to the class of organic compounds known as N-acyl amines . These are compounds containing a fatty acid moiety linked to an amine group through an ester linkage . It has a molecular formula of C13H17NO3 and a molecular weight of 235.283.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis and spectroscopic characterization of the glutaric acid-amide derivative, 2,4-Cl2C6H3N(H)C(=O)(CH2)3C(=O)OH (1), are described . The compound was prepared in 85% yield as colorless crystals from the 1:1 reaction of 2,4-dichloro aniline and glutaric anhydride in toluene .Molecular Structure Analysis
The X-ray crystal structure determination of a similar compound shows the backbone of the molecule to be kinked about the methylene-C–N(amide) bond . An additional twist in the molecule is noted between the amide and phenyl groups . The most prominent feature of the molecular packing is the formation of supramolecular tapes assembled through carboxylic acid-O–H … O (carbonyl) and amide-N–H … O (amide) hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(2-Phenylethyl)carbamoyl]butanoic acid” are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
4-[(2-Phenylethyl)carbamoyl]butanoic acid has been investigated for its potential anti-cancer activity. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. The compound’s ability to interfere with cell proliferation pathways and induce apoptosis makes it a promising candidate for cancer therapy .
Neuroprotective Effects
Studies suggest that this compound may exhibit neuroprotective properties. It has been evaluated for its impact on neuronal survival, oxidative stress, and neuroinflammation. Researchers are interested in its potential application in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Metabolic Disorders
4-[(2-Phenylethyl)carbamoyl]butanoic acid has been investigated in the context of metabolic disorders. Its effects on lipid metabolism, glucose homeostasis, and insulin sensitivity have been studied. Researchers aim to understand its role in conditions like obesity and type 2 diabetes .
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Preliminary research suggests that this compound exhibits anti-leishmanial activity. Investigations focus on its efficacy against Leishmania species and potential use in drug development .
Organotin Derivatives
Researchers have synthesized organotin derivatives of 4-[(2-Phenylethyl)carbamoyl]butanoic acid. These derivatives show promise as anti-cancer agents. Structural studies using X-ray crystallography provide insights into their binding modes and interactions with cellular targets .
Plant Hormone Regulators
Originally synthesized for evaluating plant hormone regulators, this compound’s impact on plant growth and development has been explored. Researchers investigate its role in modulating plant responses to environmental cues .
Wirkmechanismus
Target of Action
The primary target of 4-[(2-Phenylethyl)carbamoyl]butanoic acid is the Ig gamma-1 chain C region in humans . This region plays a crucial role in the immune response, contributing to the body’s ability to recognize and neutralize foreign substances.
Mode of Action
It is known that the compound interacts with its target through a series of biochemical reactions . The compound’s structure, which includes a fatty acid moiety linked to an amine group through an ester linkage, may facilitate these interactions .
Biochemical Pathways
The compound’s interaction with the ig gamma-1 chain c region suggests it may influence pathways related to the immune response .
Result of Action
Given its target, it is plausible that the compound could influence immune response, potentially modulating the body’s ability to recognize and neutralize foreign substances .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(2-Phenylethyl)carbamoyl]butanoic acid. For instance, the compound’s stability in water could affect its efficacy . Additionally, factors such as pH could influence the rate of the compound’s reactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-oxo-5-(2-phenylethylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12(7-4-8-13(16)17)14-10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWOZQRRHREID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Phenylethyl)carbamoyl]butanoic acid | |
CAS RN |
119627-14-4 |
Source


|
| Record name | N-(2-PHENETHYL)GLUTARAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)

![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)
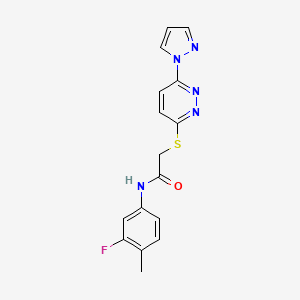
![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)

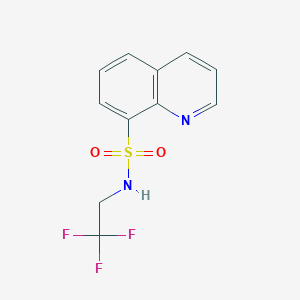
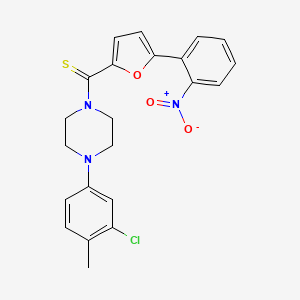
![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)


![N-(4-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3016419.png)
